- Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of L-glutamine, D-xylose and β-cyclodextrin in n-butyl acetate-water mediaJournal of Biotechnology, 2015, 203, 62-67,
Cas no 90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%))
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Properties
Names and Identifiers
-
- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
- (R)-(+)-4-Chloro-3-hydroxybutyric acid ethyl ester
- R-4-Chloro-3-hydroxybutyric acid ethyl ester
- (R)-Ethyl 4-chloro-3-hydroxybutanoate
- Ethyl (R)-4-Chloro-3-hydroxybutyrate
- (R)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
- ethyl (3R)-4-chloro-3-hydroxybutanoate
- Ethyl (R)-4-Chloro-3-hydroxybutyrate
- 4-Chloro-3-hydroxybutyric acid ethyl ester
- Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate
- ethyl (r)-4-chloro-3-hydroxybutanoate
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3R)-
- (S)-4-Chloro-3-hydroxy-butyric acid ethyl ester
- PubChem5919
- KSC490
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)- (ZCI)
- (+)-Ethyl 4-chloro-3-hydroxybutyrate
- (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
- (R)-Ethyl 4-chloro-3-hydroxyl butanoate
- Ethyl (R)-γ-chloro-β-hydroxybutyrate
- (R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
- 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
- C1733
- SCHEMBL96009
- (r)-4-chloro-3-hydroxybutanoic acid ethyl ester
- 90866-33-4
- DTXSID20370313
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)-
- MFCD00211242
- AS-14909
- ethyl (+) (R)-4-chloro-3-hydroxybutyrate
- CS-W010802
- (R)-(+)-ETHYL-4-CHLORO 3-HYDROXYBUTANOATE
- ZL59XVD2RW
- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 96%
- Ethyl (3R)-(+)-4-Chloro-3-hvdroxybutyrate
- AC-5620
- AC-32125
- BCP23440
- EN300-102988
- (R)-Ethyl4-chloro-3-hydroxybutanoate
- AKOS007930015
- ethyl-4-chloro-3(R)-hydroxybutyrate
- +Expand
-
- MFCD00211242
- ZAJNMXDBJKCCAT-RXMQYKEDSA-N
- 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
- C([C@@H](O)CCl)C(=O)OCC
Computed Properties
- 166.04000
- 1
- 3
- 5
- 166.04
- 10
- 105
- 0
- 1
- 0
- 0
- 0
- 1
- 0.4
- nothing
- 0
- 46.5
Experimental Properties
- 0.53930
- 46.53000
- n20/D 1.453(lit.)
- 93-95 °C/5 mmHg(lit.)
- 93-95 °C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Colorless Transparent Liquid
- Unable to mix or difficult to mix in water
- 14 º (neat)
- [α]23/D +14°, neat
- 1.19 g/mL at 25 °C(lit.)
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Security Information
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Customs Data
- 2942000000
-
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Price
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Synthesis
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5
Synthetic Circuit 2
- Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivityApplied Microbiology and Biotechnology, 2011, 89(4), 1111-1118,
Synthetic Circuit 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 7.5, 30 °C
- Enantioselective bioconversion using Escherichia coli cells expressing Saccharomyces cerevisiae reductase and Bacillus subtilis glucose dehydrogenaseJournal of Microbiology and Biotechnology, 2010, 20(9), 1300-1306,
Synthetic Circuit 4
- Efficient production of recombinant aldehyde reductase and its application for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoatePreparative Biochemistry & Biotechnology, 2005, 35(3), 203-215,
Synthetic Circuit 5
- Asymmetric hydrogenation reactions using a practical in situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl3Tetrahedron, 2001, 57(13), 2563-2568,
Synthetic Circuit 6
1.2 Reagents: Ethyl acetate
- Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolventBioprocess and Biosystems Engineering, 2023, 46(9), 1293-1302,
Synthetic Circuit 7
- Asymmetric reduction of β-keto esters with an enzyme from bakers' yeastBulletin of the Chemical Society of Japan, 1994, 67(2), 524-8,
Synthetic Circuit 8
- pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(-)- or (S)-(+)-3-hydroxytetrahydrofuranOrganic & Biomolecular Chemistry, 2022, 20(34), 6863-6868,
Synthetic Circuit 9
- Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffoldChemical Engineering Science, 2022, 261,,
Synthetic Circuit 10
- Preparation of combined cross-linked enzyme aggregates and its application in synthesis of chiral alcohols by the asymmetric reduction of carbanyl groupGaodeng Xuexiao Huaxue Xuebao, 2018, 39(1), 54-63,
Synthetic Circuit 11
- Asymmetric reduction of ethyl 4-chloroacetoacetate to R-(+)-4-chloro-3-hydroxybutyrate by recombinant Escherichia coli strainsHuaxue Fanying Gongcheng Yu Gongyi, 2006, 22(4), 350-355,
Synthetic Circuit 12
Synthetic Circuit 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Synthetic Circuit 14
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Raw materials
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Preparation Products
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Suppliers
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Related Literature
-
Zhiqin Xu,Yaling Mo,Zhengwen Li,Shurong Ban,Heng Song Org. Biomol. Chem. 2023 21 6397
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